N6-Cyclohexyladenosine

Description

Overview of Endogenous Adenosine (B11128) and its Physiological Significance

Endogenous adenosine is a ubiquitous nucleoside that plays a vital role as a signaling molecule in a vast array of physiological and pathological processes. researchgate.netphysiology.org It is primarily formed from the breakdown of adenosine triphosphate (ATP) during energy-consuming activities. researchgate.net Adenosine's influence extends across nearly all aspects of cellular physiology, including neuronal activity, vascular function, and immune responses. physiology.org It often acts as a "retaliatory metabolite," with its levels increasing during stressful conditions like hypoxia or ischemia to protect cells and tissues. physiology.org This protective role involves decreasing oxygen demand, increasing oxygen supply through vasodilation, promoting angiogenesis, and exerting anti-inflammatory effects. researchgate.netphysiology.org

Classification and Distribution of Adenosine Receptor Subtypes

Adenosine exerts its effects by binding to four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. e-century.usnih.govwikipedia.org These receptors are distributed throughout the body and exhibit different affinities for adenosine. physiology.orge-century.usnih.gov

A1 Adenosine Receptor (A1AR): A high-affinity receptor coupled to Gi/Go proteins, leading to a decrease in cyclic AMP (cAMP) levels. e-century.us It is highly expressed in the brain, heart, kidneys, and adipose tissue. e-century.us A1AR activation is associated with neuroprotection, cardioprotection, and sedative effects. e-century.us

A2A Adenosine Receptor (A2AAR): Another high-affinity receptor, but coupled to Gs proteins, which increases cAMP levels. e-century.us A2AARs are abundant in the striatum of the brain, immune cells, and blood vessels. mdpi.com They are involved in regulating inflammation, blood flow, and neurotransmitter release. wikipedia.orgmdpi.com

A2B Adenosine Receptor (A2BAR): A low-affinity receptor also coupled to Gs proteins. physiology.org Its levels can increase under pathological conditions. mdpi.com A2BARs are linked to processes like inflammation and have been associated with conditions such as asthma and diabetes. e-century.us

A3 Adenosine Receptor (A3AR): A high-affinity receptor coupled to Gi/o proteins. e-century.us A3ARs are found in various tissues and are considered promising targets for autoimmune diseases and cancer. e-century.us

The distinct distribution and signaling pathways of these receptor subtypes allow for the diverse and specific physiological effects of adenosine. nih.gov

N6-Cyclohexyladenosine as a Selective Adenosine A1 Receptor Agonist

This compound (CHA) is a synthetic adenosine analog that demonstrates high affinity and selectivity for the A1 adenosine receptor. caymanchem.comtargetmol.comrndsystems.com Its chemical structure allows it to bind effectively to A1 receptors, initiating a cellular response similar to that of endogenous adenosine at this specific receptor subtype. Research has shown that CHA binds to A1 receptors in rat cortical membranes with high potency, as indicated by a low IC50 value of 2.3 nM, while its affinity for A2 receptors is significantly lower (IC50 = 870 nM). caymanchem.com This selectivity makes CHA an invaluable tool for studying the specific roles of the A1 receptor without significantly activating other adenosine receptor subtypes.

Rationale for Utilizing this compound in Academic Investigations

The high selectivity of this compound for the A1 receptor is the primary reason for its extensive use in scientific research. By using CHA, investigators can isolate and study the physiological and pathophysiological functions mediated specifically by A1 receptor activation. This has been instrumental in a variety of research areas:

Neuroscience: CHA has been used to explore the neuroprotective roles of A1 receptor activation. Studies have shown its potential to attenuate neuronal death and improve cognitive and motor deficits in models of neurodegenerative diseases like Huntington's disease. researchgate.netnih.gov It has also been used to investigate the role of A1 receptors in sleep regulation and in modulating the effects of seizures. caymanchem.comphypha.irmedchemexpress.com

Cardiovascular Research: Researchers have employed CHA to understand the A1 receptor's influence on cardiovascular function. It has been shown to decrease heart rate and blood pressure in animal models. caymanchem.com Furthermore, its protective effects in models of ischemia-reperfusion injury are being investigated. rndsystems.com

Pain and Inflammation: The A1 receptor is known to be involved in nociceptive pathways. ki.se CHA has been used to study the antinociceptive effects of A1 receptor activation. ki.se

Other Research Areas: CHA has also been utilized in studies related to thermoregulation, where it can induce a hypothermic state, and in understanding its effects on sodium channel activity. nih.govnih.govphysiology.org

The ability to selectively activate the A1 receptor with CHA allows for a clearer understanding of its contribution to various physiological processes and its potential as a therapeutic target.

Research Findings with this compound

The application of this compound in research has yielded significant data on the function of the A1 adenosine receptor.

Binding Affinity and Potency:

| Receptor Subtype | Species/Tissue | Binding Affinity (nM) | Reference |

| A1 | Rat Cortical Membranes | 2.3 (IC50) | caymanchem.com |

| A2 | Rat Striatal Membranes | 870 (IC50) | caymanchem.com |

| A1 | Bovine Brain Membranes | 0.7 (Kd) | rndsystems.com |

| A1 | Guinea Pig Brain Membranes | 6 (Kd) | rndsystems.com |

Functional Effects:

| Research Area | Experimental Model | Observed Effect of this compound | Reference |

| Cardiovascular | Perfused working rat heart (ex vivo) | Decreased heart rate (EC25 = 5 nM), Increased coronary flow (EC25 = 860 nM) | caymanchem.com |

| Cardiovascular | Normotensive rats (in vivo) | Decreased heart rate (EC25 = 2.4 µg/kg), Decreased blood pressure (EC25 = 4.2 µg/kg) | caymanchem.com |

| Neuroscience | Rats (basal forebrain infusion) | Induced sleep | caymanchem.commedchemexpress.com |

| Neuroscience | Mice | Decreased locomotor activity (ED50 = 60 µg/kg, i.p.) | caymanchem.com |

| Neuroscience | Rat model of Huntington's disease | Attenuated neuronal death, improved cognitive and motor deficits | researchgate.netnih.gov |

| Neuroscience | Rat model of entorhinal cortex-kindled seizures | Reduced seizure duration and severity | phypha.ir |

| Neuroscience | Mice | Antitussive effect | nih.gov |

| Cellular Function | Rat brain synaptosomes | Inhibited veratridine-stimulated sodium uptake | nih.gov |

Compound Names Mentioned

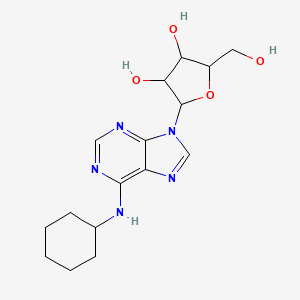

Structure

3D Structure

Properties

IUPAC Name |

2-[6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBULDQSDUXAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of N6 Cyclohexyladenosine

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

N6-Cyclohexyladenosine is well-recognized for its potent interaction with adenosine receptors, demonstrating a clear preference for the A1 subtype. This selectivity is a hallmark of N6-substituted adenosine derivatives and is crucial for its specific pharmacological effects.

Binding Affinity (Kd, Ki) for Adenosine A1 Receptors

The affinity of a compound for its receptor is a primary determinant of its potency. This compound exhibits a high affinity for the adenosine A1 receptor, as evidenced by low nanomolar dissociation constants (Kd) and inhibition constants (Ki) reported across various studies.

In radioligand binding assays using brain membranes, this compound has demonstrated Kd values of 0.7 nM in bovine and 6 nM in guinea pig preparations. nih.gov Further studies have established a Ki value of approximately 1.3 nM for the A1 receptor. This high affinity underscores the potent binding of CHA to this specific receptor subtype.

Table 1: Binding Affinity of this compound for Adenosine A1 Receptors

| Parameter | Value | Species/Tissue |

|---|---|---|

| Kd | 0.7 nM | Bovine Brain Membranes |

| Kd | 6 nM | Guinea Pig Brain Membranes |

Selectivity Profile Against Adenosine A2A, A2B, and A3 Receptors

The therapeutic utility and research applications of an adenosine analog are often defined by its selectivity for a particular receptor subtype. This compound is characterized by its marked selectivity for the A1 receptor over the A2A, A2B, and A3 subtypes.

Research indicates a significantly lower affinity for the A2A receptor, with a reported Ki value of 514 nM. This represents an approximately 400-fold lower affinity for the A2A receptor compared to the A1 receptor. While specific binding data for the A2B receptor is not widely available, the general profile of N6-substituted adenosines suggests a low affinity. For the A3 receptor, studies on human receptors have shown that N6-cycloalkyl-substituted adenosines with six or more carbons in the ring, such as cyclohexyl, have a low affinity, with a Ki value for this compound reported to be approximately 2,400 nM. medchemexpress.com This demonstrates a pronounced selectivity for the A1 receptor.

Table 2: Selectivity Profile of this compound

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (Fold vs. A1) |

|---|---|---|

| A1 | 1.3 nM | - |

| A2A | 514 nM | ~395-fold |

| A2B | Data not available | Data not available |

Comparison with Other Adenosine Analogs and Reference Compounds

To contextualize the pharmacological profile of this compound, it is useful to compare its binding affinities with other well-characterized adenosine analogs. N6-Cyclopentyladenosine (CPA) is a closely related and extensively studied A1-selective agonist.

Table 3: Comparative Binding Affinities (Ki) of Adenosine Analogs

| Compound | A1 Receptor (nM) | A2A Receptor (nM) | A3 Receptor (nM, rat) |

|---|---|---|---|

| This compound (CHA) | 1.3 | 514 | ~2,400 (human) |

Agonist Efficacy and Functional Potency

Beyond binding affinity, the ability of a compound to activate the receptor and elicit a biological response is fundamental to its pharmacological characterization. This compound acts as an agonist at the adenosine A1 receptor, initiating downstream signaling pathways.

Determination of EC50 Values in Functional Assays

The functional potency of this compound as an A1 receptor agonist is commonly quantified by its half-maximal effective concentration (EC50). In functional assays, such as those measuring the inhibition of adenylyl cyclase, this compound demonstrates potent agonist activity.

Multiple studies have consistently reported an EC50 value of 8.2 nM for its A1 receptor-mediated effects. nih.gov This potent functional activity is in line with its high binding affinity for the A1 receptor and confirms its role as an effective agonist at this subtype. The activation of A1 receptors, which are typically coupled to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Assessment of Intrinsic Activity and Full/Partial Agonism

The intrinsic activity of an agonist describes its ability to produce a maximal response upon binding to the receptor. Agonists can be classified as full agonists, which elicit a maximal response, or partial agonists, which produce a submaximal response even at saturating concentrations.

While this compound is consistently described as a potent A1 receptor agonist, a definitive classification as a full or partial agonist at the A1 receptor is not consistently detailed in the literature. However, research on its effects at other adenosine receptor subtypes provides some insight. Studies have shown that N6-cycloalkyl-substituted adenosines with a ring size of six or more carbons, including this compound, act as partial agonists at the human A3 adenosine receptor. One study noted that CHA was less efficacious than the full agonist Cl-IB-MECA at the human A3 receptor. medchemexpress.com This suggests that its intrinsic activity may vary between receptor subtypes. The robust effects observed in A1 receptor-mediated functional assays, such as the inhibition of adenylyl cyclase, are indicative of substantial intrinsic activity at the A1 receptor.

G Protein Coupling and Signal Transduction Pathways

This compound (CHA) is a potent and selective agonist for the adenosine A1 receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily. medchemexpress.comcaymanchem.comadooq.comtargetmol.com The pharmacological actions of this compound are initiated by its binding to these receptors, which triggers a cascade of intracellular signaling events. GPCRs are integral membrane proteins characterized by seven transmembrane domains that, upon agonist binding, undergo a conformational change. nih.govnih.gov This change facilitates the activation of associated heterotrimeric G proteins, leading to the modulation of downstream effector enzymes and ion channels. nih.gov

Coupling to G Protein-Coupled Receptor (GPCR) Signaling Cascades

The adenosine A1 receptor, the primary target of this compound, predominantly couples to the Gi/o family of heterotrimeric G proteins. nih.gov These proteins are termed "inhibitory" G proteins because their activation typically leads to the suppression of downstream signaling pathways. The activation process begins when this compound binds to the A1 receptor, promoting the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαi/o). nih.gov This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. nih.gov Both the Gαi/o-GTP subunit and the Gβγ dimer are then free to interact with and modulate the activity of various intracellular effector proteins, thereby propagating the signal. nih.govsigmaaldrich.com

Research has established the high affinity and selectivity of this compound for the A1 receptor subtype. Binding assays in rat cortical membranes revealed an IC50 value of 2.3 nM for the A1 receptor, compared to 870 nM for the A2 receptor in rat striatal membranes, highlighting its selectivity. caymanchem.com

| Parameter | Value | Species/Tissue |

| EC50 | 8.2 nM | Not Specified |

| Kd | 0.7 nM | Bovine Brain Membranes |

| Kd | 6.0 nM | Guinea Pig Brain Membranes |

| IC50 (A1 Receptor) | 2.3 nM | Rat Cortical Membranes |

| IC50 (A2 Receptor) | 870 nM | Rat Striatal Membranes |

This table summarizes the binding affinity and potency of this compound for adenosine receptors. Data sourced from multiple studies. medchemexpress.comcaymanchem.comrndsystems.com

Modulation of Adenylyl Cyclase Activity and Cyclic AMP Levels

A primary downstream effector of the activated Gαi subunit is the enzyme adenylyl cyclase. sigmaaldrich.com This enzyme is responsible for the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.org The Gαi subunit directly inhibits the activity of most adenylyl cyclase isoforms, leading to a decrease in the intracellular concentration of cAMP. nih.govsigmaaldrich.com

Regulation of Intracellular Calcium Dynamics

The signal transduction initiated by this compound also involves the regulation of intracellular calcium (Ca²⁺) dynamics, although this can occur through multiple, complex mechanisms. The Gβγ subunits that dissociate from the Gαi/o protein upon A1 receptor activation can directly interact with and modulate the activity of various ion channels, including voltage-gated calcium channels. This interaction can lead to an inhibition of calcium influx, thereby reducing intracellular calcium concentrations.

Furthermore, there is significant crosstalk between the cAMP and calcium signaling pathways. Changes in cAMP levels can influence the activity of calcium channels and pumps. Conversely, some isoforms of adenylyl cyclase are themselves regulated by intracellular calcium levels. nih.gov Specifically, adenylyl cyclase isoforms 5 and 6 (AC5 and AC6), which are expressed in cardiovascular and neuronal tissues, are known to be inhibited by elevated cytosolic calcium. nih.gov By activating Gi-coupled A1 receptors, this compound can initiate a signaling cascade that influences and is influenced by the intricate dynamics of intracellular calcium.

Molecular and Cellular Mechanisms of Action of N6 Cyclohexyladenosine

Impact on Intracellular Signaling Pathways

N6-Cyclohexyladenosine modulates several key intracellular signaling pathways, leading to a range of cellular responses. These include the activation of pro-survival pathways, regulation of inflammatory cascades, and enhancement of antioxidant defenses.

Activation of PI3K/Akt/CREB/BDNF Axis

Research has demonstrated that this compound enhances the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/cAMP response element-binding protein (CREB)/Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. medchemexpress.comresearchgate.netnih.gov This axis is fundamental for neuronal survival, growth, and differentiation. researchgate.net

In a preclinical model of Huntington's disease, a single intrastriatal injection of this compound was shown to attenuate neuronal death and improve cognitive and motor deficits. researchgate.netnih.gov This neuroprotective effect was associated with an enhanced activation of the PI3K/Akt/CREB/BDNF pathway. researchgate.netnih.gov Activation of this cascade is a key mechanism behind the observed beneficial effects of CHA. medchemexpress.comresearchgate.net

Table 1: Effect of this compound on the PI3K/Akt/CREB/BDNF Pathway

| Biomarker | Effect of this compound | Experimental Model | Reference |

| PI3K | Enhanced Activation | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |

| Akt | Enhanced Activation/Phosphorylation | 3-nitropropionic acid rat model of Huntington's disease; mouse heart | researchgate.netnih.govnih.govsemanticscholar.org |

| CREB | Enhanced Activation | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |

| BDNF | Enhanced Levels | 3-nitropropionic acid rat model of Huntington's disease | researchgate.netnih.gov |

Modulation of pERK1/2 Levels

This compound has been shown to modulate the levels of phosphorylated Extracellular signal-regulated kinases 1 and 2 (pERK1/2). medchemexpress.comresearchgate.netnih.gov The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in a variety of cellular processes including proliferation, differentiation, and survival. arvojournals.org

Studies have shown that this compound can induce a rapid and dose-dependent activation of ERK1/2 in human trabecular meshwork cells, with a half-maximal effective concentration (EC50) of 5.7 nM. arvojournals.org This activation was inhibited by an adenosine (B11128) A1 receptor antagonist, confirming the receptor-mediated effect. arvojournals.org In a rat model of Huntington's disease, this compound treatment led to boosted pERK1/2 levels, which paralleled its neuroprotective effects. researchgate.netnih.gov

Table 2: Modulation of pERK1/2 by this compound

| Cell/Tissue Type | Effect on pERK1/2 | Key Findings | Reference |

| Human Trabecular Meshwork Cells | Rapid, dose-dependent activation | EC50 of 5.7 nM; effect inhibited by A1 receptor antagonist. | arvojournals.org |

| Rat Striatum (in vivo) | Boosted levels | Associated with neuroprotection in a Huntington's disease model. | researchgate.netnih.gov |

Influence on NFκB and Related Inflammatory Mediators (e.g., TNFα, iNOS)

This compound demonstrates significant anti-inflammatory properties by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway and related inflammatory mediators. researchgate.netnih.gov NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS). researchgate.netfrontiersin.org

In a preclinical model, this compound treatment attenuated the neuroinflammatory status by reducing the levels of NF-κB p65, TNF-α, and iNOS. researchgate.netnih.gov This reduction in pro-inflammatory markers contributes to the neuroprotective effects of the compound. researchgate.net The inhibition of these inflammatory mediators suggests a potential therapeutic role for this compound in conditions with a significant inflammatory component.

Table 3: Effect of this compound on Inflammatory Mediators

| Inflammatory Mediator | Effect of this compound | Experimental Context | Reference |

| NF-κB p65 | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |

| TNF-α | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |

| iNOS | Reduced Content | Attenuation of neuroinflammation in a rat model of Huntington's disease. | researchgate.netnih.gov |

Regulation of Antioxidant Defense Mechanisms (e.g., SOD)

This compound has been shown to bolster the cellular antioxidant defense system. researchgate.netnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is implicated in various pathological conditions.

Research indicates that this compound can increase the levels of Superoxide (B77818) Dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. researchgate.netnih.govnih.gov In a rat model of Huntington's disease, the administration of this compound led to an increase in SOD content, thereby attenuating oxidative stress. researchgate.netnih.gov This enhancement of antioxidant defenses is a key component of its protective mechanism. nih.govnih.gov

Table 4: this compound and Antioxidant Defense

| Antioxidant Enzyme | Effect of this compound | Significance | Reference |

| Superoxide Dismutase (SOD) | Increased Content | Attenuation of oxidative stress in a neurodegenerative disease model. | researchgate.netnih.gov |

Regulation of Ion Channels

The activity of this compound extends to the modulation of ion channels, which are critical for cellular excitability and signaling.

Modulation of Potassium Channel Activity

This compound has been found to modulate the activity of potassium (K+) channels. annualreviews.org Specifically, in cardiac cells, adenosine and its analogs like this compound can accelerate the opening of ATP-sensitive potassium (K+[ATP]) channels. annualreviews.org This effect was observed in whole-cell experiments and further confirmed in excised membrane patches where this compound potentiated K+[ATP] channel activity. annualreviews.org This modulation of potassium channels can have significant effects on cellular membrane potential and excitability.

Effects on Calcium Influx and Excitatory Neurotransmission

This compound (CHA), primarily acting as a high-affinity agonist for the adenosine A1 receptor, plays a crucial role in modulating excitatory neurotransmission by influencing calcium (Ca2+) influx. rndsystems.comnih.gov A primary neuroprotective mechanism of the adenosine A1 receptor is the inhibition of Ca2+ influx, which leads to a reduction in glutamate's excitatory effects at the postsynaptic level. nih.govresearchgate.net

In cultured rat hippocampal pyramidal neurons, adenosine analogues like CHA have been shown to reduce calcium currents (ICa). nih.gov This effect is mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of Gi/o protein-coupled A1 receptors. nih.govphysiology.org The reduction in ICa contributes to the presynaptic inhibition of neurotransmitter release, effectively dampening excitatory synaptic transmission. nih.gov Studies on rat retinal ganglion cells further confirm that CHA effectively reduces glutamate-induced calcium influx via an A1 receptor-mediated mechanism. arvojournals.org This is consistent with findings in the rat lateral amygdala, where CHA mimics the adenosine-induced reduction of inhibitory postsynaptic potentials (IPSPs), an effect that is also attributed to the presynaptic downregulation of neurotransmitter release. nih.gov

The potency of various adenosine agonists in reducing excitatory postsynaptic currents (EPSCs) in hippocampal neurons follows a specific order, consistent with an A1 receptor profile: cyclopentyladenosine > cyclohexyladenosine ≥ R-phenylisopropyladenosine > 2-chloroadenosine (B27285) (2-CA) > S-phenylisopropyladenosine. nih.gov

Interestingly, the effect of CHA on calcium influx can be tissue-dependent. In the isolated, perfused rat kidney, CHA induces vasoconstriction by increasing Ca2+ influx through potential-operated Ca2+ channels in vascular smooth muscle cells. physiology.org However, this action is still dependent on a pertussis toxin-sensitive G-protein, distinguishing its pathway from that of direct depolarization. physiology.org

| System/Cell Type | Effect of this compound | Underlying Mechanism | Reference |

| Hippocampal Pyramidal Neurons | Reduced Ca2+ currents and excitatory postsynaptic currents. | Presynaptic inhibition via A1 receptor activation. | nih.gov |

| Retinal Ganglion Cells | Reduced glutamate-induced Ca2+ influx. | A1 receptor-mediated inhibition. | arvojournals.org |

| Huntington's Disease Model | Neuroprotection by blocking Ca2+ influx and glutamate (B1630785) excitotoxicity. | A1 receptor-mediated inhibition of glutamate's effects. | nih.govresearchgate.net |

| Renal Vascular Smooth Muscle | Vasoconstriction due to increased Ca2+ influx. | A1 receptor-mediated activation of potential-operated Ca2+ channels. | physiology.org |

Interaction with Other Receptor Systems and Ligands

Cross-talk with Delta Opioid Receptors and Signaling Pathways

Significant evidence points to a functional interaction and cross-talk between the adenosine A1 receptor (A1R), which CHA activates, and the delta opioid receptor (DOR). nih.gov This interaction is characterized by a process known as heterologous desensitization. Prolonged exposure of cells co-expressing A1R and DOR to CHA leads to an attenuation of DOR-mediated signaling. nih.govglobalauthorid.com

Specifically, pretreatment with CHA time-dependently weakens the ability of the DOR agonist [D-Pen2,5]enkephalin (DPDPE) to inhibit intracellular cyclic AMP (cAMP) accumulation. nih.gov This desensitization is marked by a significant increase in the EC50 value for DPDPE, although the maximum inhibitory effect (Emax) remains unchanged. nih.gov Furthermore, CHA pretreatment also significantly attenuates DPDPE-stimulated phosphorylation of Akt, another key downstream signaling molecule. nih.gov

The molecular mechanism underlying this heterologous desensitization involves the phosphorylation of the DOR itself. nih.gov Activation of the A1R by CHA induces the phosphorylation of the DOR at the Serine 363 residue. nih.gov This effect is blocked by an A1R antagonist (DPCPX) but not by a DOR antagonist (naloxone), confirming that the signal originates from the A1R. nih.gov Despite inducing phosphorylation, chronic CHA exposure does not appear to cause the downregulation or internalization of the DOR, as receptor affinity (Kd) and density (Bmax) remain unchanged. nih.gov

| Parameter | Effect of Prolonged CHA Exposure on DOR Signaling | Reference |

| DPDPE-induced cAMP Inhibition | Attenuated (EC50 increased, Emax unchanged) | nih.gov |

| DPDPE-stimulated Akt Phosphorylation | Attenuated | nih.gov |

| DOR Phosphorylation (Ser363) | Induced | nih.gov |

| DOR Downregulation (Receptor Density) | No significant change | nih.gov |

Cellular Responses and Phenotypes

Effects on Neuronal Survival and Neurogenesis

This compound demonstrates significant neuroprotective capabilities, contributing to neuronal survival in models of neurodegenerative disease. medchemexpress.com In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of CHA was found to attenuate neuronal death and improve the associated cognitive and motor deficits. nih.govresearchgate.net

The pro-survival effect of CHA is linked to the enhancement of several critical signaling pathways. medchemexpress.com Research has shown that CHA treatment enhances the activation of the PI3K/Akt/CREB/BDNF axis. nih.govmedchemexpress.com Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin for neuronal survival and function, and its upstream regulation by the PI3K/Akt/CREB pathway is a key target for neuroprotective strategies. nih.gov By stimulating this pathway, CHA helps to mitigate neuronal loss in the face of neurotoxic insults. nih.govmedchemexpress.com

Modulation of Glial Cell Activation (e.g., Astrocytes, Microglia)

CHA also exerts its neuroprotective effects by modulating the activity of glial cells, which are key regulators of inflammatory responses in the central nervous system. nih.govd-nb.info In neuroinflammatory conditions, astrocytes and microglia become activated, a state that can be either neurotoxic or neuroprotective. d-nb.info

Influence on Oligodendrocyte Precursor Cell Differentiation and Myelination

This compound has a pronounced positive influence on myelination, the process of forming the myelin sheath around axons, which is critical for fast synaptic transmission. researchgate.net It achieves this by promoting the maturation of oligodendrocyte precursor cells (OPCs) and protecting existing myelin. nih.govfrontiersin.org

In experimental models of demyelination, such as lysolecithin-induced lesions in the rat optic chiasm, CHA treatment reduces the extent of demyelination and promotes subsequent remyelination. rndsystems.commedchemexpress.comresearchgate.net The mechanism involves the activation of A1 receptors, which facilitates the differentiation of OPCs into mature, myelinating oligodendrocytes. researchgate.netnih.govfrontiersin.org While some studies suggest A1R activation primarily stimulates OPC migration, others show it promotes differentiation and myelin formation. frontiersin.orgresearchgate.net This pro-myelinating effect is tied to the potentiation of endogenous neural progenitors. frontiersin.orgresearchgate.net The collective evidence indicates that by acting on A1 receptors, CHA can encourage the replenishment of myelinating cells and the restoration of myelin sheaths in pathological conditions. researchgate.netnih.gov

Impact on Secretion of Bioactive Molecules (e.g., Erythropoietin)

This compound (CHA), a stable adenosine analogue, has been shown to influence the secretion of bioactive molecules, most notably the glycoprotein (B1211001) hormone erythropoietin (Ep). physiology.orgnih.gov Research has focused on its effects in hepatocellular carcinoma cell lines, which are known to produce erythropoietin, particularly under hypoxic conditions. physiology.orgnih.gov

Studies utilizing the human hepatoma cell line Hep 3B have demonstrated that CHA can significantly enhance the secretion of erythropoietin. physiology.orgnih.govmedchemexpress.com This effect is particularly pronounced under hypoxic conditions (1% O2). physiology.orgnih.gov In these low-oxygen environments, treatment with CHA at concentrations of 10 µM and 50 µM for 20 hours resulted in a significant increase in erythropoietin levels in the cell culture medium compared to hypoxic controls. physiology.orgnih.govresearchgate.net

The mechanism underlying this stimulation of erythropoietin secretion by CHA is linked to the activation of adenosine receptors, which in turn leads to the activation of the adenylyl cyclase signaling pathway and the generation of cyclic AMP (cAMP). physiology.orgnih.gov Evidence for this includes the observation that CHA at the same concentrations that stimulate erythropoietin secretion also produce a significant increase in cAMP levels in Hep 3B cells. physiology.orgnih.gov Furthermore, the introduction of dibutyryl cAMP, a cell-permeable analog of cAMP, also resulted in a significant increase in erythropoietin secretion, mimicking the effect of CHA. physiology.orgnih.gov

The involvement of adenosine receptors is further substantiated by the use of adenosine receptor antagonists, such as 8-phenyltheophylline (B1204217). physiology.orgnih.gov When co-administered with CHA, 8-phenyltheophylline significantly inhibited the stimulatory effects of CHA on both erythropoietin secretion and cAMP accumulation in Hep 3B cells under hypoxic conditions. physiology.orgnih.gov These findings collectively suggest that the secretion of erythropoietin can be modulated by the activation of adenosine receptors coupled to adenylyl cyclase and the subsequent increase in intracellular cAMP. physiology.orgnih.gov

While some research points towards the involvement of A2 adenosine receptors in stimulating erythropoietin secretion through the adenylyl cyclase pathway nih.gov, other studies have indicated that CHA, a selective A1 receptor agonist, did not significantly affect radioiron incorporation, a measure of red blood cell production stimulated by erythropoietin, in in vivo models of polycythemic mice. nih.goviaea.org However, in vitro studies with Hep3B cells clearly demonstrate a CHA-induced increase in erythropoietin secretion. nih.gov

In addition to erythropoietin, this compound has also been studied for its effects on the secretion of other bioactive molecules, such as renin. In rat renal cortical slices, CHA has been shown to inhibit renin secretion. nih.gov This inhibitory effect was observed across a range of concentrations and was consistent in slices from rats on different sodium diets. nih.gov This suggests that CHA's influence on bioactive molecule secretion can be either stimulatory or inhibitory depending on the specific cell type and signaling pathways involved. For instance, in rabbit cortical collecting tubule cells, CHA has been shown to both inhibit and stimulate cAMP production, which can in turn modulate hormone-stimulated processes. jci.org This dual effect is concentration-dependent, with inhibition occurring at lower concentrations and stimulation at higher concentrations. jci.org The inhibitory effect on hormone-stimulated cAMP accumulation was abolished by pertussis toxin, indicating the involvement of the inhibitory G-protein (Gi) coupled to A1 adenosine receptors. jci.org Similarly, in cultured cells from the rabbit medullary thick ascending limb of Henle's loop, CHA inhibited stimulated cAMP production. nih.gov

The following table summarizes the research findings on the effect of this compound on erythropoietin secretion in Hep 3B cells.

| Cell Line | Treatment Conditions | CHA Concentration | Duration | Outcome on Erythropoietin Secretion | Associated cAMP Changes | Reference |

| Hep 3B | Hypoxia (1% O2) | 10 µM | 20 hours | Significant Increase | Significant Increase in cAMP | physiology.orgnih.gov |

| Hep 3B | Hypoxia (1% O2) | 50 µM | 20 hours | Significant Increase | Significant Increase in cAMP | physiology.orgnih.gov |

| Hep3B | Hypoxia | 10 µM | 20 hours | Significant Increase | Significant Increase in cAMP | nih.gov |

Preclinical Research Applications and Biological Effects of N6 Cyclohexyladenosine

Neuroscience Research

In the field of neuroscience, CHA has been the subject of intensive investigation, particularly concerning its effects on neuronal survival and the integrity of the myelin sheath, the protective covering of nerve fibers.

Neuroprotective Potential in Models of Neurodegeneration

The neuroprotective properties of CHA have been notably observed in preclinical models of Huntington's disease, a devastating inherited neurodegenerative disorder. researchgate.netnih.gov Research in this area has highlighted the compound's ability to shield neurons from degeneration and to counteract the damaging effects of excitotoxicity.

In a rat model of Huntington's disease induced by 3-nitropropionic acid (3-NP), a single intrastriatal injection of N6-Cyclohexyladenosine was found to significantly reduce neuronal death. medchemexpress.comresearchgate.netnih.govmedchemexpress.com This neuroprotective effect was associated with the enhanced activation of the PI3K/Akt/CREB/BDNF signaling pathway. researchgate.netnih.gov Brain-derived neurotrophic factor (BDNF) is critical for the survival and function of striatal neurons, which are severely affected in Huntington's disease. researchgate.netnih.gov The study demonstrated that CHA administration led to improved cognitive and motor function in the animal models, suggesting a tangible benefit in preserving neuronal integrity. medchemexpress.comresearchgate.netnih.govmedchemexpress.com Furthermore, CHA was shown to reduce the immunoreactivity of glial fibrillary acidic protein (GFAP), a marker for astrocyte and microglia activation, indicating a modulation of neuroinflammatory processes. researchgate.netnih.gov

Table 1: Effects of this compound in a Huntington's Disease Rat Model

| Parameter | Observation | Reference |

|---|---|---|

| Neuronal Death | Significantly attenuated in the striatum. | medchemexpress.comresearchgate.netnih.govmedchemexpress.com |

| Signaling Pathway | Enhanced activation of PI3K/Akt/CREB/BDNF. | researchgate.netnih.gov |

| Neuroinflammation | Reduced GFAP immunoreactivity. | researchgate.netnih.gov |

Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key pathological mechanism in many neurodegenerative diseases. researchgate.netresearchgate.netfrontiersin.org The adenosine (B11128) A1 receptor, which CHA selectively targets, plays a crucial role in neuroprotection by inhibiting the influx of calcium ions (Ca2+), which in turn reduces the excitatory effects of glutamate. researchgate.netnih.gov Studies have shown that by activating this receptor, this compound can help mitigate the damaging cascade of excitotoxicity. researchgate.netnih.govarvojournals.org This mechanism is believed to contribute significantly to its neuroprotective effects observed in models of Huntington's disease and other conditions involving glutamate-mediated neuronal injury. researchgate.netnih.govarvojournals.org

Modulation of Myelination and Remyelination Processes

Beyond its neuroprotective effects, this compound has been shown to positively influence the processes of myelination and remyelination, which are vital for proper nerve impulse conduction and are compromised in demyelinating diseases like multiple sclerosis.

Preclinical studies utilizing models of demyelination, such as those induced by lysolecithin or cuprizone (B1210641), have demonstrated the protective effects of CHA on the myelin sheath. rndsystems.comtocris.comnih.govwho.intrjptonline.org In a rat model of optic chiasm demyelination induced by lysolecithin, administration of CHA during the demyelination phase was found to reduce the extent of myelin loss. nih.govresearchgate.net This protective action is thought to be mediated through its effects on myelinating cells and the potentiation of endogenous neural progenitors. nih.govresearchgate.net The cuprizone model, another widely used method to study demyelination, involves feeding mice a copper chelator, leading to oligodendrocyte death and subsequent reversible demyelination. dntb.gov.uanih.govnih.govjneurosci.orgwgtn.ac.nz Research in these models further supports the potential of CHA to preserve myelin integrity in the face of toxic insults. rjptonline.org

Perhaps one of the most significant findings is the ability of this compound to not only protect existing myelin but also to promote the formation of new myelin, a process known as remyelination. In the same lysolecithin-induced optic chiasm demyelination model, when CHA was administered during the remyelination phase, it led to an increase in the restoration of the myelin sheath. nih.govresearchgate.net This was evidenced by both electrophysiological recordings of visual evoked potentials and histopathological analysis using myelin-specific stains like Luxol fast blue. nih.govresearchgate.net The findings suggest that CHA can stimulate the differentiation of oligodendrocyte progenitor cells into mature, myelin-producing oligodendrocytes, thereby facilitating the repair of demyelinated axons. nih.govresearchgate.netnih.gov

Table 2: Effects of this compound on Myelination and Remyelination

| Model | Phase of Administration | Observed Effect | Reference |

|---|---|---|---|

| Lysolecithin-induced optic chiasm demyelination | Demyelination Phase (days 0-13) | Reduced extent of demyelination. | medchemexpress.commedchemexpress.comnih.gov |

Effects on Sleep Regulation and Behavioral States

This compound (CHA), a potent adenosine A1 receptor agonist, has been investigated for its influence on sleep and wakefulness, as well as associated behavioral states such as locomotor activity.

Research indicates that this compound can induce sleep. caymanchem.commedchemexpress.com When administered into the basal forebrain of rats, CHA has been shown to be effective at inducing sleep. caymanchem.comjneurosci.orgnih.gov This effect was observed even in rats with significant lesions of the basal forebrain cholinergic neurons, suggesting that these specific neurons are not essential for the sleep-inducing action of CHA. jneurosci.orgnih.gov It is hypothesized that adenosine, a naturally occurring purine (B94841) nucleoside, accumulates during wakefulness and inhibits wake-promoting brain regions like the basal forebrain. jneurosci.org However, one study noted that infusion of CHA initially suppressed slow-wave sleep before causing an increase. nih.gov

This compound has a marked effect on motor function, acting as a potent locomotor depressant in mice. caymanchem.commedchemexpress.commedkoo.com

Anticonvulsant Effects in Seizure Models

The anticonvulsant properties of this compound have been demonstrated in various preclinical models of epilepsy, particularly in kindled seizure models which mimic the progressive development of seizure activity.

This compound has been shown to suppress kindled seizures. nih.gov Studies in rats with entorhinal cortex-kindled seizures showed that intraperitoneal administration of CHA reduced the severity of these seizures. phypha.ir Similarly, when microinjected directly into the CA1 region of the hippocampus, CHA demonstrated anticonvulsant effects on seizures kindled from the entorhinal cortex. nih.gov The compound also suppresses hippocampal kindled seizures when administered either intraperitoneally or directly into the amygdala. nih.gov Further research supports that activation of adenosine A1 receptors in the CA1 region of the hippocampus plays a role in the anticonvulsant effects of adenosine agonists against amygdala-kindled seizures. nih.gov Microinfusion of CHA into the piriform cortex also reduced seizure parameters in animals with seizures kindled in the CA1 region of the hippocampus. cambridge.org

This compound exerts its anticonvulsant effects by modulating key seizure parameters, including afterdischarge duration (ADD) and the latency to seizure onset.

In hippocampal kindling models, intraperitoneal CHA administration decreased the hippocampal secondary afterdischarge duration (SAD) and the amygdala afterdischarge duration (ADD). nih.gov In this model, it also produced a significant increase in the latency to stage 4 seizures. nih.gov Bilateral injection of CHA into the CA1 region of the hippocampus in amygdala-kindled rats significantly decreased the afterdischarge duration and stage 5 seizure duration, while increasing the latency to stage 4 seizure. nih.gov

Table 1: Effects of this compound (CHA) on Kindled Seizure Parameters

| Kindling Model | Administration Route | Effect on Afterdischarge Duration (ADD/SAD) | Effect on Seizure Stage Duration | Effect on Seizure Latency | Reference(s) |

|---|---|---|---|---|---|

| Entorhinal Cortex | Intraperitoneal | Reduced | Reduced (Stage 5 & Total) | Increased (Stage 4) | phypha.ir |

| Entorhinal Cortex | Intra-hippocampal (CA1) | Reduced (in CA1 & Entorhinal Cortex) | Reduced (Stage 5 & Total) | Increased (Stage 4) | nih.gov |

| Hippocampus | Intraperitoneal | Reduced (SAD & Amygdala ADD) | - | Increased (Stage 4) | nih.gov |

| Hippocampus | Intra-amygdala | Reduced (SAD & Amygdala ADD) | - | - | nih.gov |

| Amygdala | Intra-hippocampal (CA1) | Reduced | Reduced (Stage 5) | Increased (Stage 4) | nih.gov |

| Hippocampus (CA1) | Intra-piriform cortex | Reduced | Reduced (Stage 5 & Total) | No significant change (Stage 4) | cambridge.org |

Regulation of Circadian Rhythms

This compound is involved in the regulation of circadian rhythms, the body's internal 24-hour clock. researchgate.net Research shows that systemic administration of CHA can significantly attenuate both phase delays and advances of the circadian activity rhythm that are induced by light. nih.gov This suggests that adenosine A1 receptors, which CHA selectively targets, play a role in modulating the phase-adjusting effects of light on the biological clock located in the suprachiasmatic nucleus. nih.gov Direct injection of CHA into the suprachiasmatic nucleus region also significantly attenuated light-induced phase advances. nih.gov Further studies confirm that CHA reduces light-induced circadian phase delays. tocris.comrndsystems.com The density of adenosine A1 receptors in the cerebral cortex of mice has been observed to follow a diurnal variation, with higher levels during the dark period and lower levels during the light period, which may be a physiological mechanism for adenosine's modulatory role in the central nervous system. nih.gov

Impact on Neuroinflammation and Oxidative Stress in the Central Nervous System

This compound (CHA), a potent adenosine A1 receptor agonist, has demonstrated significant effects on neuroinflammation and oxidative stress within the central nervous system in preclinical models. nih.govresearchgate.net Research indicates that CHA can attenuate the neuroinflammatory and oxidative stress status in pathological conditions. nih.gov Studies have shown that its administration is linked to a reduction in markers of astrocyte and microglia activation, such as glial fibrillary acidic protein (GFAP). nih.gov Mechanistically, CHA has been found to reduce the levels of pro-inflammatory and oxidative stress-related molecules including NFκB p65, tumor necrosis factor-alpha (TNFα), and inducible nitric oxide synthase (iNOS), while concurrently increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov These findings suggest a protective role for CHA against neuronal damage by modulating key pathways involved in inflammation and oxidative cellular injury. nih.govresearchgate.net

A novel neuroprotective strategy involving this compound is its ability to induce a state of torpor-like hypothermia. nih.govdntb.gov.uanih.gov This pharmacologically induced state is characterized by a steady and significant reduction in core body temperature, which has been shown to offer protection against neuroinflammation. nih.govresearchgate.net Studies using the A1 adenosine receptor (A1AR) agonist have successfully induced a hypothermic state by activating a neuronal circuit similar to that of physiological torpor. nih.govdntb.gov.ua

This induced hypothermia effectively mitigates neuroinflammation and helps preserve the integrity of the blood-brain barrier during systemic inflammatory challenges, such as sepsis, thereby limiting the infiltration of inflammatory factors into the central nervous system. nih.govdntb.gov.uanih.gov The neuroprotective effect is attributed not to a direct action of CHA on immune cells, but rather to the systemic hypothermia itself, which inhibits pro-inflammatory responses in macrophages and reduces oxidative stress damage in endothelial cells. nih.govdntb.gov.uaresearchgate.net This approach presents a potential therapeutic avenue for conditions associated with acute neural injury and neuroinflammation. nih.govdntb.gov.ua

Cardiovascular System Research

This compound has been extensively studied for its effects on the cardiovascular system, demonstrating significant activity in cardioprotection, regulation of vital signs, and modulation of coronary circulation.

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

In preclinical models of cardiac ischemia-reperfusion (I/R) injury, this compound has shown significant cardioprotective effects. plos.orgnih.govfrontiersin.org As an adenosine A1 receptor agonist, when administered before an ischemic event, it significantly improves the functional recovery of the heart in both male and female subjects in Langendorff-perfused heart models. plos.orgnih.govfrontiersin.org This pharmacological preconditioning leads to the activation of pro-survival signaling cascades, notably the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov

Table 1: Cardioprotective Effects of this compound in Ischemia-Reperfusion Models

| Finding | Observed Effect | Associated Pathway/Mechanism | Reference |

|---|---|---|---|

| Improved Functional Recovery | CHA administered prior to ischemia significantly improved the post-ischemic functional recovery in isolated heart models. | Pharmacological Preconditioning | plos.org, nih.gov, frontiersin.org |

| Increased Akt Phosphorylation | Pretreatment with CHA led to a significant increase in the phosphorylation of Akt in the myocardium. | PI3K/Akt Signaling | nih.gov |

| Increased eNOS Phosphorylation | CHA administration resulted in increased levels of phosphorylated eNOS. | PI3K/Akt/eNOS Pathway | plos.org, nih.gov |

| Increased Protein S-nitrosylation | CHA induced a modest increase in protein SNO levels in the heart. | Nitric Oxide (NO) Signaling | plos.org, nih.gov |

Regulation of Heart Rate and Blood Pressure in Animal Models

In animal models, this compound consistently demonstrates the ability to regulate key cardiovascular parameters. Administration of CHA leads to a dose-dependent decrease in both heart rate and blood pressure. koreascience.krcaymanchem.comkoreascience.kr This effect has been observed in normotensive rats, where CHA reduces both heart rate and arterial pressure. caymanchem.comjneurosci.org The induction of a torpor-like state by CHA is also associated with a marked reduction in heart rate. mdpi.com Some studies have noted that CHA significantly reduces heart rate, an effect which may result from the combined actions on central and peripheral cardiac A1 adenosine receptors. mdpi.com

Modulation of Coronary Flow and Vasodilation

This compound has a direct impact on coronary circulation. In ex vivo perfused working rat heart models, it has been shown to increase coronary flow. caymanchem.com Its vasodilatory properties have also been documented in studies on porcine coronary arteries, where CHA produced concentration-dependent relaxations, an effect consistent with the activation of adenosine A2 receptors. physiology.org This suggests that CHA can modulate coronary vascular tone, leading to increased blood flow, which is a critical factor in myocardial oxygen supply.

Role of Spinal Adenosine A1 Receptors in Central Cardiovascular Regulation

Research has specifically implicated spinal adenosine A1 receptors in the central regulation of cardiovascular function by this compound. koreascience.kr Studies involving intrathecal administration of CHA at the thoracic level in anesthetized rats showed a dose-dependent decrease in blood pressure and heart rate. koreascience.krkoreascience.kr This cardiovascular depressor effect was significantly attenuated by the pretreatment with a specific adenosine A1 receptor antagonist. koreascience.krkoreascience.kr These findings strongly suggest that adenosine A1 receptors located within the spinal cord play an inhibitory role in the central regulation of the cardiovascular system. koreascience.kr The depressor and bradycardiac actions are mediated, at least in part, by cAMP and potassium channels. koreascience.krkoreascience.kr

Table 2: Summary of Cardiovascular Effects of this compound in Animal Models

| Parameter | Effect | Model/Context | Reference |

|---|---|---|---|

| Heart Rate | Decrease | Normotensive Rats; Torpor Induction | koreascience.kr, mdpi.com, caymanchem.com |

| Blood Pressure | Decrease | Normotensive Rats; Spinal Administration | koreascience.kr, caymanchem.com, koreascience.kr |

| Coronary Flow | Increase | Perfused Working Rat Heart | caymanchem.com |

| Coronary Vasodilation | Relaxation | Porcine Coronary Artery Rings | physiology.org |

| Central Regulation | Inhibitory (Depressor) | Spinal (Intrathecal) Administration in Rats | koreascience.kr, koreascience.kr |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | N-Cyclohexyladenosine |

| CHA | This compound |

| TNFα | Tumor Necrosis Factor-alpha |

| iNOS | Inducible Nitric Oxide Synthase |

| SOD | Superoxide Dismutase |

| GFAP | Glial Fibrillary Acidic Protein |

| eNOS | Endothelial Nitric Oxide Synthase |

| SNO | S-nitrosothiols |

| CPT | 8-cyclopentyl-1,3-dimethylxanthine |

| GM-6001 | Ilomastat |

Renal and Endocrine System Research

Enhancement of Erythropoietin Secretion in Hepatocellular Carcinoma Cells under Hypoxia

In vitro studies utilizing the human hepatocellular carcinoma cell line Hep3B have demonstrated that this compound can significantly enhance the secretion of erythropoietin (Ep) under hypoxic conditions. When these cells were treated with CHA at concentrations ranging from 10 nM to 50 μM for 20 hours in a low-oxygen environment, a notable increase in Ep secretion was observed. arvojournals.org This effect is believed to be linked to the activation of adenosine receptors, which in turn stimulates the adenylyl cyclase pathway and leads to an increase in cyclic AMP (cAMP) levels. Further supporting this mechanism, the addition of dibutyryl cAMP to the cell cultures also resulted in increased Ep secretion. The stimulatory effect of CHA on both erythropoietin secretion and cAMP accumulation was inhibited by the adenosine receptor antagonist 8-phenyltheophylline (B1204217). capes.gov.brresearchgate.net

Table 1: Effect of this compound on Erythropoietin Secretion in Hep3B Cells under Hypoxia

| Treatment | Concentration | Duration | Effect on Erythropoietin Secretion | Reference |

|---|---|---|---|---|

| This compound | 10 nM - 50 μM | 20 hours | Significant increase | arvojournals.org |

| Dibutyryl cAMP | 10⁻⁵, 10⁻⁴ M | Not Specified | Significant increase | capes.gov.br |

Potential Influence on Renin Secretion (contextual reference)

Research using a rat renal cortical slice preparation has shown that this compound inhibits renin secretion. arvojournals.orgnih.gov This inhibitory effect was observed across a range of concentrations from nanomolar to micromolar, consistent with the activation of A1 adenosine receptors. arvojournals.orgnih.gov Interestingly, the inhibitory effect of CHA on renin secretion was observed in tissues from rats on high-, normal-, and low-sodium diets, suggesting that dietary sodium intake does not alter the intrinsic sensitivity of the adenosine receptors that mediate this effect. arvojournals.orgnih.govnih.gov In a different model using isolated perfused rabbit juxtaglomerular apparatus, the A1 receptor agonist CHA was also found to inhibit renin secretion. arvojournals.org This effect was blocked by an A1-receptor antagonist, further confirming the role of this receptor in mediating the inhibition of renin release. arvojournals.org

Ocular System Research

Modulation of Conventional Outflow Facility and Intraocular Pressure in Ex Vivo Models

Studies on isolated bovine anterior segments have demonstrated that this compound can significantly increase the conventional outflow facility. arvojournals.orgnih.gov The administration of CHA at a concentration of 10 μM resulted in a 28% increase in outflow facility from basal levels. arvojournals.orgnih.gov This effect was found to be concentration-dependent, with an EC50 of 0.28 μM. arvojournals.orgnih.gov The increase in outflow facility was a relatively slow process, becoming significant after 60 minutes of infusion and peaking between 3 and 4 hours. arvojournals.orgnih.gov Pre-treatment with an adenosine A1 receptor antagonist or a nonselective matrix metalloproteinase (MMP) inhibitor blocked the CHA-induced increase in outflow facility, indicating the involvement of both A1 receptors and MMPs in this response. arvojournals.orgnih.gov

In studies with cynomolgus monkeys, topical application of CHA led to an initial increase in intraocular pressure (IOP) followed by a more sustained decrease. nih.gov The subsequent hypotension appears to be mediated by adenosine A1 receptors and is primarily the result of an increased outflow facility. nih.gov Similarly, in New Zealand White rabbits, topical CHA produced a dose-related reduction in IOP. capes.gov.brarvojournals.org This hypotensive effect was attributed to an early reduction in aqueous humor flow followed by a later increase in outflow facility. capes.gov.brarvojournals.org

Table 2: Effect of this compound on Ocular Parameters

| Model System | Parameter Measured | Effect of this compound | Key Findings | Reference |

|---|---|---|---|---|

| Isolated Bovine Anterior Segments | Conventional Outflow Facility | 28% increase (at 10 μM) | Concentration-dependent; blocked by A1 antagonist and MMP inhibitor | arvojournals.orgnih.gov |

| Cynomolgus Monkeys | Intraocular Pressure | Initial hypertension followed by hypotension | Hypotension mediated by A1 receptors and increased outflow facility | nih.gov |

Involvement in Matrix Metalloproteinase Secretion by Trabecular Meshwork Cells

Research on human and bovine trabecular meshwork (TM) cells has revealed that this compound stimulates the secretion of matrix metalloproteinase-2 (MMP-2). arvojournals.orgkoreamed.orgnih.gov In cultured TM cells, treatment with 0.1 μM CHA led to a time-dependent increase in MMP-2 secretion, which was detectable as early as 30 minutes and reached its maximum by 2 hours. arvojournals.org This effect was inhibited by an adenosine A1 receptor antagonist and an inhibitor of the ERK1/2 signaling pathway, suggesting that CHA stimulates MMP-2 secretion through A1 receptor activation and the subsequent activation of the ERK1/2 pathway. arvojournals.org Furthermore, CHA treatment of human TM cells increased the permeability of the cell monolayer and was associated with increased MMP-2 mRNA expression. koreamed.orgnih.gov

Immune System and Inflammatory Processes Research

Preclinical studies suggest that this compound has immunomodulatory and anti-inflammatory properties. In a study on leucocytes from the gilthead seabream, high concentrations of CHA caused a significant decrease in respiratory burst activity and phagocytosis, indicating a down-regulation of certain innate immune responses. nih.gov

In a rat model of Huntington's disease, a single intrastriatal injection of CHA was shown to attenuate neuroinflammation. nih.gov This was evidenced by a reduction in the levels of NFκB p65, TNFα, and iNOS, as well as decreased immunoreactivity of a marker for astrocyte and microglia activation. nih.gov

Furthermore, in a mouse model of LPS-induced sepsis and neuroinflammation, this compound was found to induce a torpor-like hypothermic state that mitigated neuroinflammation and preserved the integrity of the blood-brain barrier. researchgate.netmdpi.comsemanticscholar.org The protective effects were attributed to the inhibition of pro-inflammatory responses in macrophages and the reduction of oxidative stress damage in endothelial cells under the induced hypothermia. researchgate.netmdpi.comsemanticscholar.org It is important to note that in this study, CHA itself did not directly alter the inflammatory response of microglia or macrophages to LPS in vitro, suggesting the protective effects in vivo are linked to the induced hypothermic state. researchgate.netmdpi.comsemanticscholar.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-cyclopentyl-1,3-dimethylxanthine |

| 8-phenyltheophylline |

| Dibutyryl cAMP |

| GM-6001 |

| This compound |

Modulation of Innate Immune Responses in Leukocytes

This compound (CHA), a selective agonist for the A1 adenosine receptor, has been shown to modulate the innate immune responses of leukocytes in preclinical studies. nih.govrndsystems.comcaymanchem.com In research on gilthead seabream (Sparus aurata L.), a teleost fish, CHA demonstrated the ability to down-regulate specific innate immune functions. nih.gov High concentrations of CHA led to a significant decrease in the respiratory burst activity of head-kidney leukocytes. nih.gov Furthermore, phagocytosis of yeast cells by these leukocytes was significantly and rapidly depressed following incubation with CHA. nih.gov These findings suggest that CHA, at high concentrations, can suppress certain innate immune responses in the leukocytes of this fish species. nih.gov

In contrast, adenosine itself did not have a significant impact on the viability or innate immune parameters of the seabream leukocytes under the same experimental conditions. nih.gov This highlights the specific modulatory role of CHA. Further research in teleost fish has also explored the role of CHA in regulating apoptosis in leukocyte cultures. nih.govresearchgate.net Studies on head kidney leukocytes from gilthead seabream indicated that CHA, along with adenosine, did not induce but rather decreased apoptosis, particularly in lymphocytes, after 24 hours in culture. nih.gov This suggests a differential modulation of apoptosis by purine nucleosides in fish lymphocytes compared to phagocytes. nih.gov

Table 1: Effects of this compound on Leukocyte Immune Responses in Gilthead Seabream

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Respiratory Burst Activity | Significant decrease at high concentrations | nih.gov |

| Phagocytosis of Yeast | Significantly depressed | nih.gov |

| Apoptosis in Lymphocytes | Decreased after 24 hours | nih.gov |

Role in Peripheral Inflammatory Response to Nociceptive Stimuli

This compound has been investigated for its role in the peripheral inflammatory response to nociceptive stimuli, primarily through its action as an adenosine A1 receptor agonist. nih.gov Studies in animal models have demonstrated that the peripheral administration of CHA can significantly reduce nociception induced by glutamate. nih.gov This anti-nociceptive effect is dose-dependent. nih.gov The mechanism is believed to involve the activation of peripheral adenosine A1 receptors, which leads to a reduction in neuronal excitability and the transmission of pain signals. nih.gov

The anti-allodynic effects of intrathecally administered CHA have also been observed in rat models of neuropathic pain. semanticscholar.org In rats with spinal nerve ligation, CHA produced a dose-dependent anti-allodynic effect, reducing mechanical allodynia. semanticscholar.org This effect is attributed to the stimulation of adenosine A1 receptors in the spinal cord, which can inhibit the release of excitatory neurotransmitters and the postsynaptic effects of these neurotransmitters. semanticscholar.org Furthermore, research has shown that CHA can inhibit both the acute and more prolonged phases of the nociceptive response induced by formalin, indicating its effectiveness in models of persistent inflammatory pain. nih.gov

Oncology Research in Preclinical Models

Effects on Cancer Cell Proliferation and Apoptosis in Various Cell Lines

In the realm of oncology research, this compound has been studied for its effects on cancer cell proliferation and apoptosis. As a selective adenosine A1 receptor agonist, its impact can vary depending on the cancer cell type and the expression of adenosine receptors. rndsystems.comcaymanchem.commedchemexpress.com Some studies have indicated that activation of the A1 adenosine receptor by agonists like CHA can be associated with a decrease in the proliferation of tumor cells. core.ac.uk

However, the role of adenosine receptors in cancer is complex. For instance, in the human breast cancer cell line MCF-7, which over-expresses the adenosine A1 receptor, the A1 receptor agonist N6-Cyclopentyladenosine (CPA) was found to increase the survival rate of cells and down-regulate the apoptosis-related gene p53. researchgate.net Conversely, an A1 receptor antagonist induced apoptosis in these cells. researchgate.net This suggests that in certain contexts, stimulating the A1 receptor may promote cancer cell survival. In contrast, research on a human colon cancer cell line (DLD1) showed that a different adenosine analogue, N6-isopentenyladenosine, inhibited cell proliferation and induced apoptosis. nih.gov

Differential Effects Based on Cancer Cell Type and Adenosine Receptor Expression

The effects of this compound and other adenosine receptor agonists on cancer cells are highly dependent on the specific cell type and the profile of adenosine receptor expression. core.ac.ukresearchgate.net The activation of A1 adenosine receptors can trigger various signaling pathways that influence cell proliferation and survival. rsc.org

In human hepatoma Li-7A cells, CHA, as a selective A1 receptor agonist, did not induce cell death at concentrations up to 300 μM. nih.gov In contrast, an A3 receptor agonist did induce cell death in the same cell line, highlighting the differential roles of adenosine receptor subtypes in the same cancer cell type. nih.gov Research on the MCF-7 breast cancer cell line has shown that these cells express high levels of the A1 adenosine receptor. researchgate.net In this specific context, the use of an A1 receptor agonist was linked to decreased apoptosis, whereas an antagonist promoted it. researchgate.net This underscores the critical importance of the specific adenosine receptor subtype and its downstream signaling pathways in determining the ultimate effect on cancer cells. core.ac.ukrsc.org

Table 2: Differential Effects of Adenosine Receptor Agonists on Cancer Cell Lines

| Cell Line | Compound | Receptor Target | Effect | Reference |

|---|---|---|---|---|

| Human Hepatoma (Li-7A) | This compound | A1 Agonist | No induction of cell death | nih.gov |

| Human Hepatoma (Li-7A) | 2-C1-IB-MECA | A3 Agonist | Induced cell death | nih.gov |

| Breast Cancer (MCF-7) | N6-Cyclopentyladenosine | A1 Agonist | Increased cell survival, decreased p53 expression | researchgate.net |

| Colon Cancer (DLD1) | N6-isopentenyladenosine | Not specified | Inhibited proliferation, induced apoptosis | nih.gov |

Structure Activity Relationships Sar and Analog Development of N6 Cyclohexyladenosine

Influence of N6-Substitutions on Adenosine (B11128) Receptor Affinity and Selectivity

The N6 position of the adenosine scaffold has been a primary focus for modification to enhance affinity and selectivity, particularly for the A1 adenosine receptor (A1AR). The substitution of a cyclohexyl group at this position, as seen in N6-Cyclohexyladenosine, is a key example of how hydrophobic cycloalkyl groups can confer high selectivity for the A1AR. researchgate.net

A comprehensive study screening 145 N6-substituted adenosines for their ability to inhibit the binding of [3H]cyclohexyladenosine to the A1AR in rat brain membranes revealed distinct SAR patterns. nih.gov The A1 receptor demonstrates significant bulk tolerance in the N6 region, maintaining affinity for N6-cycloalkyladenosines like CHA, whereas these same compounds are often inactive at the A2A receptor. nih.gov For high affinity at the A1 receptor, aliphatic N6-substituents with four or more methylene (B1212753) residues or the presence of an N6-halophenyl substituent were found to be most effective. nih.gov In contrast, the highest potency at the A2A receptor was observed with N6-phenethyl or similar heteroarylethyl substituents. nih.gov

The N6-substituent's nature also dictates efficacy at the A3 adenosine receptor (A3AR). Studies in human A3AR-expressing cells showed that N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists, while those with six or more carbons, such as CHA, behave as partial agonists. nih.gov The stereochemistry of the N6-substituent is also critical; for instance, the A1 receptor shows greater stereoselectivity towards asymmetric aralkyl substituents compared to the A2A receptor. nih.gov This principle is exemplified by the differential potency of R- and S-isomers of N6-phenylisopropyladenosine (PIA). researchgate.netnih.gov

Further research into N6-substituted 9-methyladenines, which act as antagonists, shows that the effects of N6 substituents on receptor activity are reminiscent of those on adenosine agonists. nih.govmerckmillipore.com This suggests a similar binding orientation within the receptor. nih.govmerckmillipore.com Specifically, N6-cyclopentyl and other N6-cycloalkyl analogs of 9-methyladenine (B15306) are selective for A1 receptors. nih.govmerckmillipore.com

| Compound | A1 Affinity (Ki nM) | A2A Affinity (Ki nM) | A3 Affinity (Ki nM) | Receptor Selectivity | Source |

|---|---|---|---|---|---|

| This compound (CHA) | - | - | - | A1-selective agonist; partial agonist at hA3AR | researchgate.netnih.gov |

| N6-Cyclopentyladenosine (CPA) | 0.8 | - | - | Potent and selective A1 agonist | researchgate.netnih.gov |

| (R)-N6-Phenylisopropyladenosine (R-PIA) | - | - | - | A1-selective agonist with marked stereoselectivity | researchgate.netnih.gov |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.4 | - | 35 (antagonist activity) | Highly potent and selective A1 agonist | researchgate.netnih.gov |

Impact of Ribose Moiety Modifications on Receptor Binding and Function

The ribose portion of the adenosine molecule is fundamental to its function as an agonist. rsc.org Modifications to the ribose can dramatically alter a compound's activity, even converting a potent agonist into a pure antagonist. The 2'- and 3'-hydroxyl groups of the ribose are considered essential for agonist activity at adenosine receptors. rsc.orgd-nb.infonih.gov

A prime example of the importance of the ribose hydroxyl groups is the synthesis and pharmacological characterization of 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA). This analog was created by removing the 2'- and 3'-hydroxy groups from the potent A1 receptor agonist, this compound (CHA). d-nb.infonih.gov This single modification is sufficient to completely abolish the compound's agonist activity. researchgate.netd-nb.info

Studies on adenylate cyclase activity confirmed that ddCHA possesses no agonist properties at either A1 or A2 receptors. d-nb.infonih.gov Instead, ddCHA acts as a pure antagonist at both receptor subtypes. d-nb.info It competitively antagonized the A1 receptor-mediated inhibition of adenylate cyclase by the agonist R-PIA, exhibiting a Ki value of 13 μM. d-nb.infonih.gov In radioligand binding studies, ddCHA competed for the binding of the selective A1 antagonist [3H]8-cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) with a Ki value of 4.8 μM. nih.gov The removal of the 2'- and 3'-hydroxyls not only eliminates agonist efficacy but also reduces binding affinity, an effect more pronounced for the A1 receptor than the A2 receptor, resulting in a compound with 20- to 30-fold selectivity for the A1 receptor. d-nb.info

Furthermore, the 2'- and 3'-hydroxyl groups are crucial for the stereoselective recognition of the natural β-anomer of adenosine over the α-anomer at the A1 receptor. d-nb.infonih.gov With the hydroxyl groups absent, the α-anomer of ddCHA showed a comparable affinity to the β-anomer, indicating that these specific hydroxyls are required for the receptor to distinguish between the two forms. d-nb.infonih.gov

| Compound | Activity Profile | Receptor Target | Affinity (Ki) | Key Structural Feature | Source |

|---|---|---|---|---|---|

| This compound (CHA) | Potent full agonist | A1 | - | Contains 2',3'-hydroxyl groups | d-nb.infonih.gov |

| 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) | Pure antagonist | A1-selective | 4.8 µM (vs [3H]DPCPX) | Lacks 2',3'-hydroxyl groups | nih.gov |

| 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) | Antagonist | A1 (functional assay) | 13 µM (vs R-PIA) | Lacks 2',3'-hydroxyl groups | d-nb.infonih.gov |

Development of Radioligands and Pharmacological Tools Based on this compound Scaffold

The high affinity and selectivity of N6-cycloalkyladenosines for the A1 receptor have made them excellent parent structures for the development of pharmacological tools, particularly radioligands for receptor binding assays. nih.gov Tritiated this compound, [3H]CHA, has been widely used as a high-affinity agonist radioligand to label and characterize A1 adenosine receptors in various tissues, including rat brain membranes. nih.govnih.gov

The binding properties of [3H]CHA are distinct, displaying two populations of binding sites with different affinities (KD = 0.4 nM and 4.2 nM) in rat forebrain membranes, which is characteristic of an agonist binding to G protein-coupled receptor states. nih.gov The development of analogs has also led to even more potent and selective radioligands. For example, building on the N6-cycloalkyladenosine scaffold, 2-chloro-N6-cyclopentyladenosine (CCPA) was developed. researchgate.net Its tritiated form, [3H]CCPA, proved to be a superior agonist radioligand with subnanomolar affinity (KD = 0.2 nM) and a remarkable 10,000-fold selectivity for A1 receptors. researchgate.net This tool has been instrumental in characterizing A1 receptors even in tissues with very low receptor densities, such as rat cardiomyocyte membranes. researchgate.net

Beyond A1 receptors, N6-substituted adenosine derivatives have been functionalized to create radioligands for other subtypes. For instance, N6-benzyladenosine derivatives have been iodinated to produce radioligands like N6-(4-amino-3-[125I]iodobenzyl)adenosine ([125I]ABA), which are used to study A3 receptors. ahajournals.org These tools are crucial for screening new compounds and elucidating the physiological and pathological roles of adenosine receptor subtypes.

Methodological Approaches in N6 Cyclohexyladenosine Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone in the pharmacological characterization of N6-Cyclohexyladenosine, enabling the determination of its affinity and selectivity for adenosine (B11128) receptor subtypes. In these assays, a radiolabeled ligand is incubated with a biological preparation, such as brain membranes, that contains the receptors of interest. The binding of the radioligand is then measured in the presence of increasing concentrations of an unlabeled competing compound, such as CHA.

This competition allows for the calculation of key pharmacological parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the affinity of the unlabeled compound for the receptor. This compound itself, when labeled with tritium ([³H]), has been used as a radioligand to characterize adenosine A1 receptors. tocris.com

Studies have consistently demonstrated the high affinity and selectivity of this compound for the A1 adenosine receptor across various species and tissues. For instance, in rat cortical membranes, CHA exhibits an IC50 value of 2.3 nM for A1 receptors, showing significant selectivity over A2 receptors in rat striatal membranes, where the IC50 is 870 nM. caymanchem.com Other studies have reported dissociation constant (Kd) values of 0.7 nM in bovine brain membranes and 6 nM in guinea pig brain membranes, further confirming its high affinity for the A1 receptor. tocris.comrndsystems.com

| Parameter | Value | Receptor Subtype | Tissue/Membrane Source | Species | Citation |

|---|---|---|---|---|---|

| IC50 | 2.3 nM | A1 | Cortical Membranes | Rat | caymanchem.com |